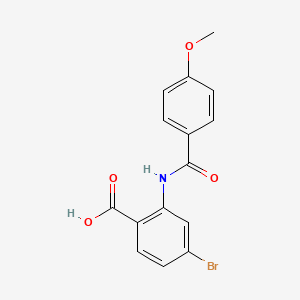

4-Bromo-2-(4-methoxybenzamido)benzoic acid

CAS No.: 1183377-47-0

Cat. No.: VC3365711

Molecular Formula: C15H12BrNO4

Molecular Weight: 350.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1183377-47-0 |

|---|---|

| Molecular Formula | C15H12BrNO4 |

| Molecular Weight | 350.16 g/mol |

| IUPAC Name | 4-bromo-2-[(4-methoxybenzoyl)amino]benzoic acid |

| Standard InChI | InChI=1S/C15H12BrNO4/c1-21-11-5-2-9(3-6-11)14(18)17-13-8-10(16)4-7-12(13)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20) |

| Standard InChI Key | UBWOAPANZPJDBH-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Br)C(=O)O |

| Canonical SMILES | COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Br)C(=O)O |

Introduction

Structural Characterization and Properties

Chemical Structure and Nomenclature

4-Bromo-2-(4-methoxybenzamido)benzoic acid is a benzoic acid derivative characterized by a bromine atom at the para-position (C4) and a 4-methoxybenzamido group at the ortho-position (C2). The molecular formula is C15H12BrNO4, featuring a benzoic acid core with the carboxylic acid group, a bromine substituent, and an amide linkage connecting to a 4-methoxyphenyl ring. The structure represents an interesting combination of electron-withdrawing and electron-donating groups that influence its reactivity and properties.

Physical Properties

The physical properties of 4-Bromo-2-(4-methoxybenzamido)benzoic acid can be estimated based on structurally similar compounds. Similar brominated benzoic acid derivatives typically appear as crystalline solids with colors ranging from white to off-white or pale yellow. The compound would likely have limited water solubility due to its aromatic nature and moderately high molecular weight, but would demonstrate increased solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols.

Table 1: Estimated Physical Properties of 4-Bromo-2-(4-methoxybenzamido)benzoic acid

| Property | Estimated Value | Basis for Estimation |

|---|---|---|

| Molecular Weight | 350.17 g/mol | Calculated from molecular formula |

| Physical State | Crystalline solid | Based on similar benzoic acid derivatives |

| Color | White to pale yellow | Common for similar brominated aromatic compounds |

| Melting Point | 180-220°C | Based on comparable brominated benzoic acids |

| Solubility in Water | Low (<1 mg/mL) | Due to aromatic character and high MW |

| Solubility in Organic Solvents | Good in DMF, DMSO, THF | Typical for benzoic acid derivatives |

| Log P (octanol/water) | Approximately 3.2-3.8 | Estimated from similar structures |

Chemical Properties

The chemical properties of 4-Bromo-2-(4-methoxybenzamido)benzoic acid are significantly influenced by its functional groups. The carboxylic acid group imparts acidic character, while the bromine atom serves as a potential reaction site for various transformations. The 4-methoxybenzamido group introduces an electron-donating effect through the methoxy substituent, while the amide linkage contributes to hydrogen bonding capabilities.

The compound would exhibit typical carboxylic acid reactivity, including salt formation with bases, esterification with alcohols, and potential for conversion to acid chlorides or anhydrides. The bromine atom at the para position provides a reactive site for coupling reactions, such as Suzuki-Miyaura or Sonogashira coupling, making the compound valuable as a building block in organic synthesis.

Synthesis Approaches

Amidation Route

A direct approach would involve the amidation of 2-amino-4-bromobenzoic acid with 4-methoxybenzoyl chloride. This reaction pathway would likely proceed under mild conditions with good yields when conducted in the presence of an appropriate base.

Late-Stage Bromination

Another viable route could involve the selective bromination of 2-(4-methoxybenzamido)benzoic acid using brominating agents such as N-bromosuccinimide (NBS) or bromine in acetic acid. As seen in related research, NBS has been successfully employed for the bromination of various aromatic compounds, including substituted benzoic acids.

Key Reaction Conditions

Based on the synthesis methods documented for related brominated benzoic acid derivatives, optimal reaction conditions would likely include:

Table 2: Proposed Reaction Conditions for Synthesis

| Synthetic Approach | Reagents | Solvent System | Temperature | Catalyst | Expected Yield |

|---|---|---|---|---|---|

| Amidation | 2-amino-4-bromobenzoic acid, 4-methoxybenzoyl chloride | THF/DCM | 0-25°C | Triethylamine | 70-85% |

| Late-stage Bromination | 2-(4-methoxybenzamido)benzoic acid, NBS | Acetonitrile/water | 80°C | None | 65-80% |

| Palladium-catalyzed Coupling | 2-(4-methoxybenzamido)-4-iodobenzoic acid, bromide source | DMF/water | 110°C | Pd(dppf)Cl₂ | 60-75% |

The use of palladium catalysts in coupling reactions has been documented in the synthesis of related brominated compounds, as evidenced by the preparation methods for 4-bromoacetyl-2-methyl benzoate which employs Pd(dppf)Cl₂ as a catalyst .

Analytical Characterization

Spectroscopic Profile

The structural confirmation of 4-Bromo-2-(4-methoxybenzamido)benzoic acid would typically involve multiple spectroscopic techniques, including NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H NMR spectrum would display characteristic signals for aromatic protons from both rings, the methoxy group, the amide NH, and the carboxylic acid proton. The aromatic region would show a complex pattern due to the different substitution patterns of the two aromatic rings.

Infrared (IR) Spectroscopy

Key IR absorption bands would include the characteristic carboxylic acid O-H stretch (3300-2500 cm⁻¹), C=O stretches for both the carboxylic acid and amide functions (1720-1670 cm⁻¹), amide N-H stretch (3300-3250 cm⁻¹), and fingerprint region signals for the C-Br bond (550-650 cm⁻¹) and C-O-C stretching of the methoxy group (1250-1200 cm⁻¹).

Mass Spectrometry

Mass spectrometric analysis would likely show a molecular ion peak corresponding to the molecular weight, with characteristic isotope patterns due to the presence of bromine (approximately equal intensities for M and M+2 peaks). Fragment ions would include those resulting from the loss of bromine, cleavage of the amide bond, and fragmentation of the methoxy group.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) would be the preferred method for purity assessment and analysis of 4-Bromo-2-(4-methoxybenzamido)benzoic acid. Reverse-phase conditions using C18 columns with gradient elution (typically acetonitrile/water with 0.1% formic acid) would be suitable for this purpose.

| Structural Class | Reported Biological Activities | Potential Relevance |

|---|---|---|

| Brominated benzoic acids | Anti-inflammatory, antimicrobial | Core structure similarity |

| Benzamide derivatives | Anticonvulsant, antipsychotic | Amide linkage |

| Methoxyphenyl compounds | Antioxidant, estrogen receptor modulation | Methoxy substituent |

| Halogenated amides | Enzyme inhibitors, receptor modulators | Combined functional groups |

Chemical Research Applications

The compound could find applications in various research areas, including:

Organic Synthesis

As a functionalized building block, 4-Bromo-2-(4-methoxybenzamido)benzoic acid could be employed in the development of novel synthetic methodologies, particularly those involving selective transformations of multifunctional molecules.

Materials Science

Derivatives of this compound might be explored in the development of functional materials, particularly those requiring specific intermolecular interactions facilitated by the hydrogen bonding capabilities of the amide and carboxylic acid groups.

Structure-Activity Relationships

Structure Modifications

The core structure of 4-Bromo-2-(4-methoxybenzamido)benzoic acid offers multiple sites for potential modification to fine-tune properties and functions:

| Modification Site | Possible Changes | Predicted Effects |

|---|---|---|

| Bromine at C4 | Replacement with other halogens | Altered electronic properties and reactivity |

| Bromine at C4 | Replacement with aryl/heteroaryl | Extended conjugation, modified electronic properties |

| Methoxy group | Replacement with other alkoxy groups | Modified lipophilicity and hydrogen bonding |

| Amide linkage | Reversed amide direction | Changed conformational preferences |

| Carboxylic acid | Conversion to ester or amide | Altered solubility and hydrogen bonding capability |

Comparative Analysis with Related Compounds

Drawing parallels with known brominated benzoic acid derivatives can provide insights into the potential behavior and applications of 4-Bromo-2-(4-methoxybenzamido)benzoic acid. For example, the synthetic approaches documented for 4-bromoacetyl-2-methyl benzoic acid methyl ester involve palladium-catalyzed reactions that could be adapted for further functionalization of the target compound .

Similarly, the methodology reported for 4-bromo-2-nitrophenylacetic acid synthesis demonstrates the utility of bromine-containing aromatic compounds as versatile synthetic intermediates . The successful application of N-bromosuccinimide (NBS) in bromination reactions, as noted in the synthesis of 4-bromo-2-nitrobenzyl bromide, suggests that similar approaches might be effective for the preparation or modification of 4-Bromo-2-(4-methoxybenzamido)benzoic acid .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume